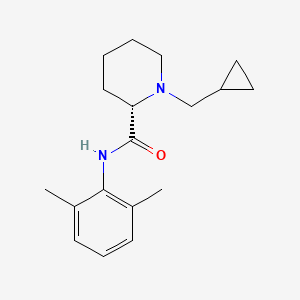
2-Piperidinecarboxamide, 1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinecarboxamide, 1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)-, (2S)- is a complex organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a piperidine ring, a cyclopropylmethyl group, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, 1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)-, (2S)- typically involves multiple steps. One common approach is the reaction of 2,6-dimethylphenylamine with cyclopropylmethyl chloride to form an intermediate, which is then reacted with piperidine-2-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound. The use of high-throughput screening and optimization of reaction parameters are crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidinecarboxamide, 1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)-, (2S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Applications De Recherche Scientifique
2-Piperidinecarboxamide, 1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Piperidinecarboxamide, 1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)-, (2S)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or act as an agonist or antagonist at receptor sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Piperidinecarboxamide, 1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)-, (2R)-: The enantiomer of the compound with different stereochemistry.
2-Piperidinecarboxamide, 1-(cyclopropylmethyl)-N-(2,4-dimethylphenyl)-: A similar compound with a different substitution pattern on the phenyl ring.
2-Piperidinecarboxamide, 1-(cyclopropylmethyl)-N-(3,5-dimethylphenyl)-: Another analog with different methyl group positions on the phenyl ring.
Uniqueness
The uniqueness of 2-Piperidinecarboxamide, 1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)-, (2S)- lies in its specific stereochemistry and substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclopropylmethyl group and the 2,6-dimethylphenyl group contributes to its distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
166181-68-6 |
|---|---|
Formule moléculaire |
C18H26N2O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(2S)-1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C18H26N2O/c1-13-6-5-7-14(2)17(13)19-18(21)16-8-3-4-11-20(16)12-15-9-10-15/h5-7,15-16H,3-4,8-12H2,1-2H3,(H,19,21)/t16-/m0/s1 |
Clé InChI |
DNUYDQISHIJMLD-INIZCTEOSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2CC3CC3 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


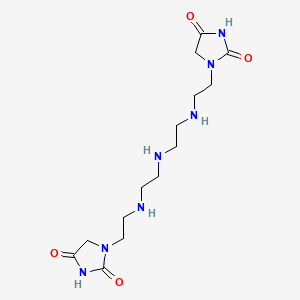
![5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12064092.png)
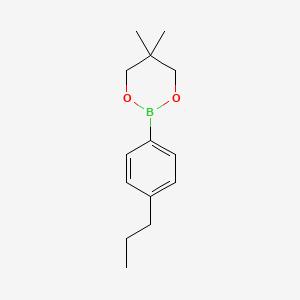
![3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12064099.png)



![N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12064137.png)

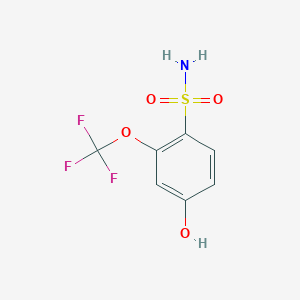
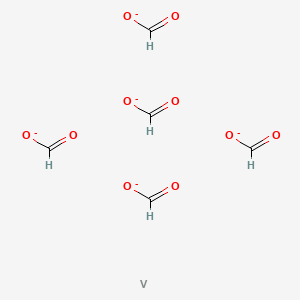


![4-Pyridinecarboxylic acid, 3-cyano-2-[(diethoxyphosphinothioyl)oxy]-6-methyl-, ethyl ester](/img/structure/B12064151.png)
